

Application Notes and Protocols for Y08284 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: Y08284

Cat. No.: B15144242

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Introduction

Y08284 is a potent and selective small molecule inhibitor of the bromodomain of CREB-binding protein (CBP).^[1] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The CBP protein is a histone acetyltransferase (HAT) that is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of CBP activity has been implicated in various diseases, including cancer. **Y08284**, by inhibiting the CBP bromodomain, disrupts the interaction between CBP and acetylated histones, thereby modulating the expression of key genes involved in cancer progression, particularly in prostate cancer.^[1]

These application notes provide an overview of the use of **Y08284** in high-throughput screening (HTS) assays, including detailed protocols for common assay formats used to identify and characterize CBP bromodomain inhibitors.

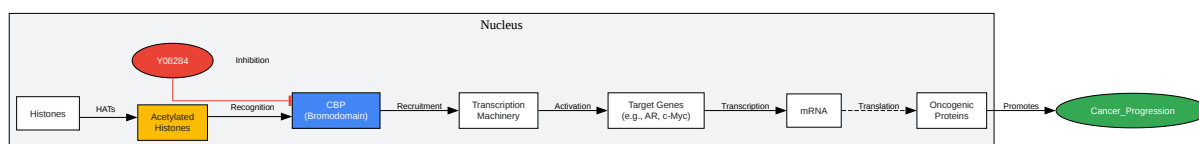
Biological Target: CREB-Binding Protein (CBP) Bromodomain

The CREB-binding protein (CBP) and its close homolog p300 are transcriptional co-activators that play a central role in coordinating and integrating multiple signaling pathways to regulate

gene expression. A key functional domain within CBP is its bromodomain, which specifically recognizes and binds to acetylated lysine residues on histone tails and other proteins. This interaction is a critical step in chromatin remodeling and the recruitment of the transcriptional machinery to target gene promoters. In several cancers, the aberrant activity of CBP and its bromodomain-mediated interactions contribute to the expression of oncogenes. Therefore, inhibiting the CBP bromodomain with small molecules like **Y08284** presents a promising therapeutic strategy.

Signaling Pathway

The inhibition of the CBP bromodomain by **Y08284** disrupts the recruitment of CBP to acetylated chromatin, leading to the downregulation of target genes, such as the androgen receptor (AR) and its downstream targets in prostate cancer.



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Fig. 1: Simplified signaling pathway of CBP bromodomain inhibition by **Y08284**.

Quantitative Data for Y08284

The following table summarizes the key quantitative data reported for **Y08284**.

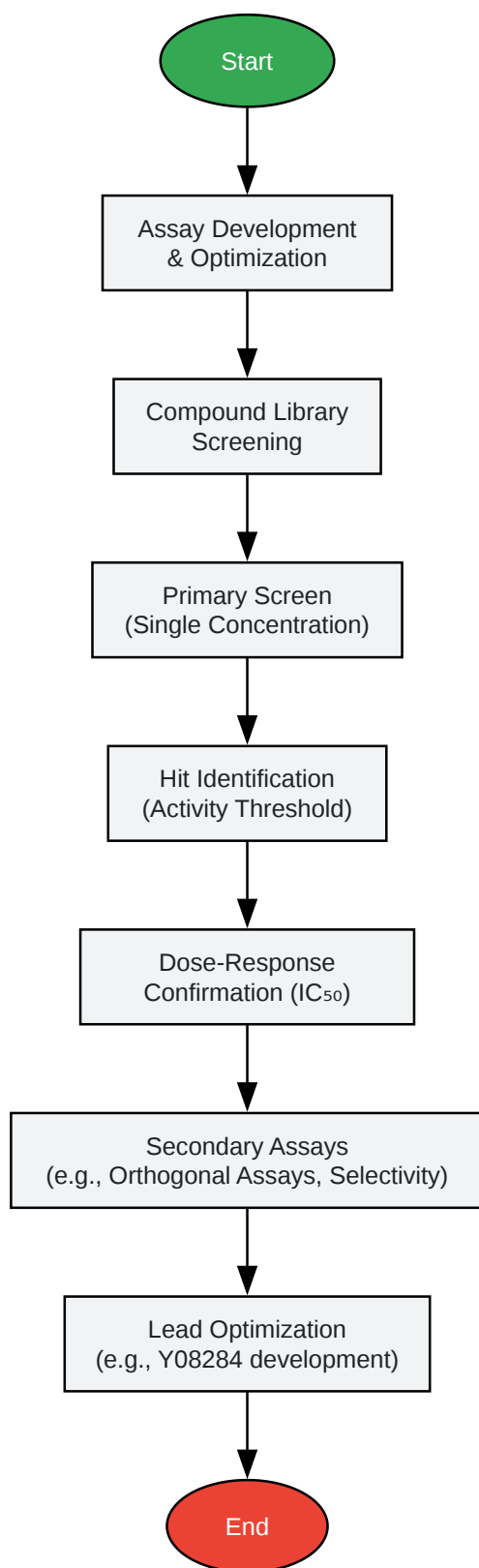
Parameter	Value	Cell Lines	Reference
IC ₅₀ (CBP Bromodomain)	4.21 nM	Biochemical Assay	[1]
Cellular Proliferation Inhibition	Suppresses growth	LNCaP, C4-2B, 22Rv1 (Prostate Cancer)	[1]
Oral Bioavailability	25.9%	In vivo (animal model)	[1]

High-Throughput Screening (HTS) Assays for CBP Bromodomain Inhibitors

The identification and characterization of CBP bromodomain inhibitors like **Y08284** are often facilitated by robust and scalable HTS assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are two commonly employed homogeneous assay formats.

Experimental Workflow for HTS

The general workflow for a high-throughput screen to identify CBP bromodomain inhibitors is depicted below.



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Fig. 2: General experimental workflow for HTS-based discovery of CBP bromodomain inhibitors.

Protocol 1: TR-FRET Assay for CBP Bromodomain Inhibitor Screening

This protocol describes a representative TR-FRET assay for screening compounds that inhibit the interaction between the CBP bromodomain and an acetylated histone peptide.

Principle: This homogeneous assay measures the proximity between a Europium (Eu^{3+}) chelate-labeled CBP bromodomain (donor) and a biotinylated, acetylated histone H4 peptide bound to an APC-labeled avidin (acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. Inhibitors that disrupt the CBP-histone interaction will decrease the FRET signal.

Materials:

- Recombinant His-tagged human CBP bromodomain
- Europium (Eu^{3+}) chelate-labeled anti-His antibody
- Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)
- Allophycocyanin (APC)-labeled streptavidin
- TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- Test compounds (e.g., **Y08284**) dissolved in DMSO
- 384-well, low-volume, white plates
- TR-FRET compatible plate reader

Procedure:

- Reagent Preparation:

- Prepare a 2X solution of Eu^{3+} -labeled anti-His antibody and His-tagged CBP bromodomain in TR-FRET Assay Buffer.
- Prepare a 2X solution of biotinylated acetylated histone H4 peptide and APC-labeled streptavidin in TR-FRET Assay Buffer.
- Prepare serial dilutions of test compounds (and **Y08284** as a positive control) in DMSO, then dilute in TR-FRET Assay Buffer to a 4X final concentration.
- Assay Protocol:
 - Add 5 μL of the 4X compound solution to the wells of a 384-well plate. For control wells, add 5 μL of assay buffer with the corresponding DMSO concentration.
 - Add 5 μL of the 2X CBP bromodomain/ Eu^{3+} -anti-His antibody solution to all wells.
 - Incubate for 15-30 minutes at room temperature, protected from light.
 - Add 10 μL of the 2X acetylated histone peptide/APC-streptavidin solution to all wells to initiate the reaction. The final volume in each well is 20 μL .
 - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
- Data Analysis:
 - Calculate the TR-FRET ratio: $(\text{Emission at 665 nm} / \text{Emission at 615 nm}) * 10,000$.
 - Normalize the data using positive (no inhibitor) and negative (no CBP protein) controls.
 - Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Protocol 2: AlphaScreen Assay for CBP Bromodomain Inhibitor Screening

This protocol outlines a representative AlphaScreen assay for identifying inhibitors of the CBP bromodomain-histone interaction.

Principle: This bead-based proximity assay utilizes two types of beads: Donor beads and Acceptor beads.^[2] A biotinylated acetylated histone peptide is captured by streptavidin-coated Donor beads, and a GST-tagged CBP bromodomain is captured by anti-GST antibody-coated Acceptor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibitors of the interaction prevent this proximity, leading to a decrease in the signal.

Materials:

- Recombinant GST-tagged human CBP bromodomain
- Biotinylated acetylated histone H4 peptide
- Streptavidin-coated Donor beads
- Anti-GST antibody-coated Acceptor beads
- AlphaScreen Assay Buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.1% BSA)
- Test compounds (e.g., **Y08284**) dissolved in DMSO
- 384-well, low-volume, white plates (e.g., ProxiPlate)
- AlphaScreen-compatible plate reader

Procedure:

- Reagent Preparation:
 - Prepare a 4X solution of GST-tagged CBP bromodomain in AlphaScreen Assay Buffer.

- Prepare a 4X solution of biotinylated acetylated histone H4 peptide in AlphaScreen Assay Buffer.
- Prepare serial dilutions of test compounds (and **Y08284** as a positive control) in DMSO, then dilute in AlphaScreen Assay Buffer to a 4X final concentration.
- Prepare a 2X mixture of anti-GST Acceptor beads and Streptavidin Donor beads in AlphaScreen Assay Buffer in subdued light.
- Assay Protocol (performed in subdued light):
 - Add 5 μ L of the 4X compound solution to the wells of a 384-well plate. For control wells, add 5 μ L of assay buffer with the corresponding DMSO concentration.
 - Add 5 μ L of the 4X GST-CBP bromodomain solution to all wells.
 - Add 5 μ L of the 4X biotinylated acetylated histone H4 peptide solution to all wells.
 - Incubate for 30 minutes at room temperature.
 - Add 10 μ L of the 2X bead mixture to all wells. The final volume is 25 μ L.
 - Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
- Data Acquisition:
 - Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis:
 - Normalize the AlphaScreen signal using positive (no inhibitor) and negative (no CBP protein) controls.
 - Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Conclusion

Y08284 serves as a valuable chemical probe and a lead compound for the development of therapeutics targeting the CBP bromodomain. The high-throughput screening assays detailed in these notes, such as TR-FRET and AlphaScreen, are robust and reliable methods for the discovery and characterization of novel CBP bromodomain inhibitors. These assays are essential tools for academic researchers and drug discovery professionals working in the field of epigenetics and cancer therapy.

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References

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